molecular formula C13H12FN B1439928 3-(3-Fluoro-4-methylphenyl)aniline CAS No. 1187386-07-7

3-(3-Fluoro-4-methylphenyl)aniline

Cat. No. B1439928
CAS RN: 1187386-07-7
M. Wt: 201.24 g/mol
InChI Key: JFIPPNBURNZKRO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)aniline is a chemical compound with the linear formula C13H12FN . It is used in various applications and is a reliable reference material that meets strict industry standards .


Synthesis Analysis

The synthesis of 3-(3-Fluoro-4-methylphenyl)aniline involves several steps. For instance, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .


Molecular Structure Analysis

The molecular structure of 3-(3-Fluoro-4-methylphenyl)aniline is determined by its linear formula C13H12FN . Theoretical structural analysis of similar compounds has been conducted using several DFT based methods .


Chemical Reactions Analysis

The chemical reactions involving 3-(3-Fluoro-4-methylphenyl)aniline are complex and varied. For example, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluoro-4-methylphenyl)aniline include a molecular weight of 201.24 . Other properties such as density, boiling point, vapour pressure, and enthalpy of vaporization can be inferred from similar compounds .

Scientific Research Applications

Antimicrobial Applications

3-(3-Fluoro-4-methylphenyl)aniline and its derivatives exhibit significant antimicrobial activity. A study synthesized various compounds, including N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin [3a-n], 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one [4a-n] and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one [5a-n]. These compounds were tested for their antimicrobial properties, and many showed excellent to good antibacterial activity, demonstrating the potential of 3-(3-Fluoro-4-methylphenyl)aniline in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Crystal Structure and Synthesis Studies

The compound has also been involved in structural and synthesis studies. For instance, an unprecedented diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one from a cycloaddition reaction involving (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline was reported. This study not only elucidates the structural details of the compound but also explores its electronic properties, providing insights into its potential applications in various fields (Gummidi, Kerru, Ibeji, & Singh, 2019).

Photodehalogenation and Photostabilization

The compound plays a role in photodehalogenation processes, generating phenyl cations and benzynes. This process is influenced by substituents and can lead to various products. The study's findings open avenues for designing less phototoxic drugs, indicating the compound's relevance in pharmaceutical research (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Vibrational Analysis and Theoretical Studies

Furthermore, comprehensive vibrational analysis and theoretical studies involving compounds like 4-Chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline have been conducted. These studies focus on understanding the effects of substituents on the vibrational spectra and analyzing hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. Such detailed investigations contribute to a deeper understanding of the compound's properties and its potential applications in various scientific fields (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Safety and Hazards

Safety data sheets suggest that 3-(3-Fluoro-4-methylphenyl)aniline should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPNBURNZKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674923
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187386-07-7
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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